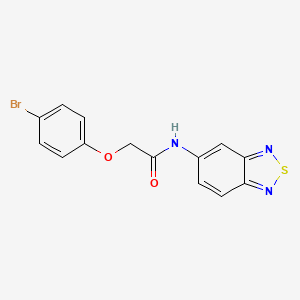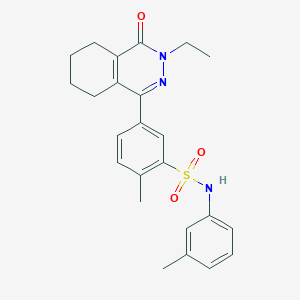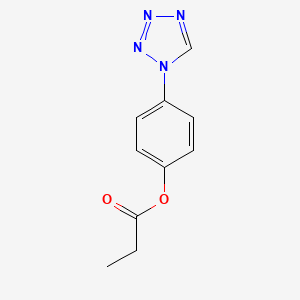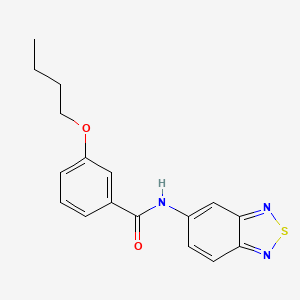![molecular formula C19H17ClN4O B11320335 1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-benzimidazole](/img/structure/B11320335.png)
1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core substituted with a chlorophenyl oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions.
Formation of the Benzodiazole Core: This involves the cyclization of ortho-diamines with carboxylic acids or their derivatives.
Final Coupling: The oxadiazole and benzodiazole moieties are coupled under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions: 1-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles like nitronium ion (NO2+) or sulfonyl chlorides (RSO2Cl) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the benzodiazole and oxadiazole rings.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
- 1-{2-[5-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
- 1-{2-[5-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, methoxy, fluorine).
- Chemical Properties: These differences can lead to variations in reactivity, solubility, and stability.
- Applications: While all these compounds may have similar applications, the specific substituent can influence their effectiveness and suitability for particular uses.
This detailed article provides a comprehensive overview of 1-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C19H17ClN4O |
|---|---|
分子量 |
352.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-3-[2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H17ClN4O/c1-12-9-16-17(10-13(12)2)24(11-21-16)8-7-18-22-19(25-23-18)14-3-5-15(20)6-4-14/h3-6,9-11H,7-8H2,1-2H3 |
InChIキー |
XKSCMYUOCKCUEN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC3=NOC(=N3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B11320253.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11320260.png)



![N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11320278.png)
![N-Cyclohexyl-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11320283.png)

![5-(4-bromophenyl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11320292.png)
![2-(2,3-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11320295.png)
![3,5-dimethyl-N-(3-methylbutyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11320298.png)
![5-(4-ethoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11320306.png)

![N-[4-(dimethylamino)benzyl]-5,7-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11320344.png)
